N-methyl-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide
Descripción general
Descripción
N-methyl-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide, commonly known as NBI-98854, is a small molecule drug that has been developed for the treatment of various neurological disorders such as tardive dyskinesia and Huntington's disease.
Mecanismo De Acción
NBI-98854 works by selectively inhibiting the uptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and cognition. By blocking the reuptake of dopamine, NBI-98854 increases the availability of dopamine in the brain, which helps to improve the symptoms of neurological disorders such as tardive dyskinesia and Huntington's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBI-98854 have been extensively studied in animal models and human clinical trials. It has been shown to increase the levels of dopamine in the brain, which leads to an improvement in motor function and a reduction in involuntary movements in patients with tardive dyskinesia. NBI-98854 has also been shown to improve cognitive function and reduce the progression of Huntington's disease in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBI-98854 is its high selectivity for dopamine uptake inhibition, which minimizes the risk of side effects. It has also been shown to have a favorable safety profile in human clinical trials. However, one limitation of NBI-98854 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic efficacy.
Direcciones Futuras
Future research on NBI-98854 could focus on the development of more potent and selective dopamine uptake inhibitors, as well as the investigation of its potential use in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, studies could explore the optimal dosing and administration of NBI-98854 to maximize its therapeutic potential while minimizing side effects. Finally, research could investigate the potential synergistic effects of NBI-98854 with other medications or therapies for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
NBI-98854 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing the severity of tardive dyskinesia, a movement disorder caused by long-term use of antipsychotic medications. NBI-98854 has also been investigated for its potential use in the treatment of Huntington's disease, a genetic disorder that affects the brain and causes progressive deterioration of cognitive and motor functions.
Propiedades
IUPAC Name |
N-methyl-N'-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c1-17-14(22)15(23)18-6-7-19-8-10-20(11-9-19)16(24)12-2-4-13(5-3-12)21(25)26/h2-5H,6-11H2,1H3,(H,17,22)(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLRUWMRIMQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.